CNX-011-67
CAS No.:
Cat. No.: VC0524140
Molecular Formula:
Molecular Weight:
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| IUPAC Name | unknow. |
|---|---|
| Appearance | Solid powder |
Introduction
Molecular Characteristics and Mechanism of Action
CNX-011-67 is characterized as a highly potent and selective small molecule agonist with exceptional binding affinity towards human GPR40, exhibiting an EC50 value of 0.24 nM . The compound targets GPR40 (also known as Free Fatty Acid Receptor 1), which is highly expressed in pancreatic beta cells, brain, and endocrine cells of the gastrointestinal tract .
The mechanism of action of CNX-011-67 involves activation of GPR40, which is coupled to Gαq/11 signaling pathway. Upon activation, this leads to increases in cytosolic calcium concentration and consequent enhancement of insulin secretion in a glucose-dependent manner . This glucose dependency is particularly important as it suggests a lower risk of hypoglycemia compared to some existing diabetes treatments.
CNX-011-67 has been shown to:
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Enhance glucose responsiveness in pancreatic beta cells
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Promote insulin secretion specifically at stimulatory glucose concentrations
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Suppress glucagon secretion in pancreatic islets under chronic glucolipotoxic conditions
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Improve beta-cell function and preservation in diabetes models
Preclinical Efficacy Studies
Studies in Zucker Diabetic Fatty (ZDF) Rats
Extensive evaluation of CNX-011-67 has been conducted in male ZDF rats, an established animal model of type 2 diabetes. In a pivotal seven-week study, CNX-011-67 was administered at a dose of 5 mg/kg twice daily to assess its effects on diabetes progression and beta-cell function .
Key findings from this study included:
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Delayed onset of fasting hyperglycemia by approximately 3 weeks compared to vehicle-treated controls
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Significant reduction in non-fasting glucose excursions
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Enhanced insulin secretion in response to oral glucose load
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Decreased fasting free fatty acids and triglyceride levels
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Increased pancreatic and duodenal homeobox 1 (PDX1) expression
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Improved insulin content in pancreatic islets
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Reduction in plasma fructosamine, Homeostatic Model Assessment for Insulin Resistance (HOMA-IR), and beta-cell apoptosis
The metabolic parameters measured in this study are summarized in the following table:
| Parameters | Lean control | ZDF control | CNX-011-67 (5 mg/kg) |
|---|---|---|---|
| HbA1c | 3.84 ± 0.08 | 5.50 ± 0.30 | 5.18 ± 0.11 |
| Fructosamine | 92.47 ± 10.68 | 236.36 ± 19.08 | 111.25 ± 10.61** |
| HOMA-IR | 2.16 ± 0.74 | 64.26 ± 6.18 | 41.82 ± 2.59* |
| HOMA-beta | 117.34 ± 39.35 | 1520.20 ± 227.30 | 2206.79 ± 418.69 |
| PDX1 positive cells | 650 ± 49 | 461 ± 47.50 | 589 ± 43 |
| Apoptotic cells | 00 ± 00 | 47 ± 8.7 | 29 ± 4.6 |
*p < 0.05, **p < 0.01 compared with ZDF control
Studies in Neonatal Streptozotocin (n-STZ) Rats
Additional preclinical evaluation of CNX-011-67 was conducted in n-STZ rat models, which represent another important model of diabetes. The compound was administered at a dose of 15 mg/kg body weight twice daily in different treatment protocols:
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Protocol 1: 12-week treatment with oral glucose tolerance tests at day 0 and week 8
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Protocol 2: 8-week treatment followed by islet mRNA isolation for gene expression analysis
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Protocol 3: 8-week treatment, followed by 1-week withdrawal, then reintroduction for 3 additional weeks
These studies demonstrated that chronic treatment with CNX-011-67 resulted in:
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Improved glucose responsiveness
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Enhanced phasic glucose-stimulated insulin secretion
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Increased islet insulin content
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Better glycemic control as assessed by oral glucose tolerance tests
Cellular and Molecular Effects
Effects on Insulin Secretion and Beta-Cell Function
In vitro studies using isolated rat pancreatic islets have provided detailed insights into the cellular mechanisms underlying the therapeutic effects of CNX-011-67. When islets were cultured under glucolipotoxic conditions (high glucose and palmitate), treatment with CNX-011-67 demonstrated:
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Restoration of glucose-stimulated insulin secretion that had been impaired by glucolipotoxicity
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Significant increase in islet insulin content
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Enhanced ATP levels in response to glucose stimulation
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Increased expression of key beta-cell genes including glucokinase (GCK), pancreatic and duodenal homeobox 1 (PDX1), and insulin (INS1)
Notably, CNX-011-67 also demonstrated efficacy in human islets obtained from type 2 diabetes patients, suggesting potential translational relevance of the preclinical findings .
Effects on Beta-Cell Preservation and Stress Reduction
A critical aspect of CNX-011-67's therapeutic potential is its ability to preserve beta-cell function and reduce cell stress. Treatment with this compound:
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Reduced expression of stress markers including thioredoxin-interacting protein (TXNIP) and C/EBP homologous protein (CHOP) mRNA in islets under glucolipotoxic conditions
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Decreased beta-cell apoptosis in ZDF rats by approximately 35% compared to untreated controls
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Increased expression of peroxisome proliferator-activated receptor alpha (PPARa), which plays a role in protecting against fatty acid-induced dysfunction
Electron microscopy analysis of pancreatic islets from CNX-011-67-treated ZDF rats revealed:
Effects on Peripheral Insulin Signaling
Beyond its direct effects on pancreatic beta cells, CNX-011-67 also demonstrated beneficial effects on insulin signaling in peripheral tissues of ZDF rats. After 7 weeks of treatment:
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Tissues from CNX-011-67-treated ZDF rats showed enhanced phosphorylated-AKT (p-AKT) to total-AKT levels:
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2.7-fold increase in adipose tissue
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3.7-fold increase in skeletal muscle
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3.3-fold increase in liver
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These improvements in insulin signaling were associated with enhanced glucose clearance during insulin tolerance tests, consistent with the observed reduction in HOMA-IR values .
Mechanisms Underlying Beta-Cell Preservation
The beta-cell protective effects of CNX-011-67 appear to be mediated through multiple mechanisms:
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Enhanced glucose metabolism: CNX-011-67 increases expression of glucokinase (GCK), the rate-limiting enzyme in glucose metabolism in beta cells
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Improved mitochondrial function: The compound enhances ATP production in response to glucose stimulation
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Reduced oxidative stress: Treatment reduces expression of TXNIP, a critical link between glucose toxicity and beta-cell apoptosis
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Decreased endoplasmic reticulum (ER) stress: Reduced expression of CHOP, a marker of ER stress-related apoptosis
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Enhanced PDX1 expression: PDX1 is essential for maintaining beta-cell identity and function
These mechanisms collectively contribute to maintaining functional beta-cell mass, which is crucial for long-term glycemic control in type 2 diabetes.
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